2-METHYL-3-(PIPERIDIN-2-YL)PYRIDINE

説明

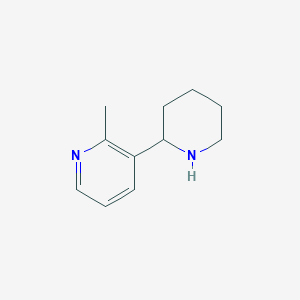

2-Methyl-3-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and a piperidin-2-yl group at position 2. This structural arrangement confers unique physicochemical and biological properties, making it valuable in medicinal chemistry and drug discovery. The piperidine moiety enhances basicity and solubility, while the pyridine core enables diverse molecular interactions .

特性

CAS番号 |

2055-12-1 |

|---|---|

分子式 |

C11H16N2 |

分子量 |

176.26 g/mol |

IUPAC名 |

2-methyl-3-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3 |

InChIキー |

WHAIHNKQZOMXJJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=N1)C2CCCCN2 |

正規SMILES |

CC1=C(C=CC=N1)C2CCCCN2 |

他のCAS番号 |

69567-20-0 |

同義語 |

1-Methyl-anabasine; 3-(1-Methyl-2-piperidinyl)-pyridine; 1-Methyl-2-(3’-pyridyl)piperidine; 1-Methylanabasine; N’-Methylanabasine; N’-Methylanabasine |

製品の起源 |

United States |

準備方法

Cyanohydrin Formation

A ketone precursor, such as 1-benzoyl-piperidin-4-one, is treated with hydrogen cyanide or an equivalent cyanide source to generate the cyanohydrin intermediate. The reaction is typically conducted in a polar aprotic solvent like dichloromethane at 0–25°C, yielding the cyanohydrin with >80% efficiency.

Reductive Amination

The cyanohydrin undergoes reductive amination with a pyridin-2-yl-methylamine derivative in the presence of sodium cyanoborohydride (NaBH3CN) as the reducing agent. The reaction medium is rendered basic using 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol, facilitating imine formation and subsequent reduction.

-

Solvent : Methanol

-

Temperature : Room temperature (20–25°C)

-

Catalyst : DABCO (10 mol%)

-

Reducing Agent : NaBH3CN (1.2 equiv)

-

Yield : 70–85%

This method is favored for its operational simplicity and compatibility with acid-sensitive substrates. However, the use of toxic cyanide reagents necessitates stringent safety protocols.

Nucleophilic Aromatic Substitution Using Phase Transfer Catalysis

A novel approach adapted from Thaiscience.info employs nucleophilic aromatic substitution (SNAr) to introduce the piperidine moiety onto a pre-functionalized pyridine ring. The protocol leverages cetyltrimethylammonium bromide (CTAB) and polyethylene glycol-400 (PEG-400) as synergistic phase transfer catalysts, enhancing reaction kinetics and regioselectivity.

Substrate Preparation

3-Chloro-2-methylpyridine serves as the electrophilic substrate. The chlorine atom at position 3 is activated toward nucleophilic attack through electron-withdrawing effects of the adjacent methyl group.

Catalytic Substitution

Piperidine is introduced under mild conditions (60–80°C) in a biphasic toluene-water system. CTAB facilitates the transfer of piperidine into the organic phase, while PEG-400 stabilizes the transition state, reducing activation energy.

-

Catalyst Load : CTAB (5 mol%), PEG-400 (10 wt%)

-

Solvent : Toluene/water (3:1 v/v)

-

Temperature : 70°C

-

Reaction Time : 4–6 hours

-

Yield : 80–90%

This method circumvents the need for expensive transition metal catalysts and achieves high atom economy. Scalability is further enhanced by the recyclability of CTAB-PEG-400 systems.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors are increasingly employed for reductive amination and SNAr protocols to enhance mass transfer and reduce reaction times. For example, microreactors operating at elevated pressures (5–10 bar) achieve complete conversion in <30 minutes for SNAr reactions.

化学反応の分析

Types of Reactions: 2-Methyl-3-(2-piperidinyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: NBS, halogenating agents.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for treating conditions such as:

- Neurodegenerative Disorders : Research indicates that 2-Methyl-3-(piperidin-2-yl)pyridine may modulate neurochemical pathways involved in diseases like Alzheimer's and Parkinson's disease. Studies have shown that similar compounds can protect dopaminergic neurons from degeneration, suggesting potential neuroprotective properties .

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Studies on piperidine derivatives have shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block in synthesizing more complex molecules. It is used as a reagent in various chemical reactions, facilitating the formation of diverse organic compounds.

Antibacterial Studies

A comprehensive examination of piperidine derivatives indicated that modifications on the piperidine ring could enhance antibacterial activity. The presence of electron-withdrawing groups significantly boosted efficacy against various bacterial strains.

Neuroprotective Properties

In vitro studies have demonstrated that certain derivatives can protect dopaminergic neurons from degeneration, indicating a possible neuroprotective role for compounds like this compound .

Therapeutic Applications

Ongoing research is exploring the use of this compound in drug development, particularly focusing on its ability to modulate specific disease pathways associated with neurodegenerative conditions .

作用機序

The mechanism of action of 2-Methyl-3-(2-piperidinyl)pyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .

類似化合物との比較

Structural Analogues with Variations in Substitution Patterns

The substitution pattern on the pyridine and piperidine rings significantly influences chemical reactivity, solubility, and biological activity. Key comparisons include:

Analogues with Different Heterocyclic Moieties

Replacing piperidine with other amines or modifying the pyridine core leads to distinct properties:

| Compound Name | Structural Features | Key Differences & Implications | References |

|---|---|---|---|

| 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride | Bromine at C3, piperidin-2-yl at C5, dihydrochloride salt | Electron Effects : Bromine’s electronegativity alters electron density, affecting reactivity and binding . | |

| 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride | Piperidine at C6, amine at C3, hydrochloride salt | Substitution Site : Piperidine at C6 may reduce steric hindrance, enhancing membrane permeability . | |

| Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride | Piperidine-carboxylate hybrid with pyridin-4-ylmethyl group | Hybrid Structure : Carboxylate ester introduces polarity, impacting metabolic stability . |

Uniqueness of this compound

The compound’s uniqueness arises from:

- Optimal Substitution Pattern : The C3-piperidin-2-yl group balances steric accessibility and electronic effects, enabling strong interactions with biological targets like neurotransmitter receptors .

- Enhanced Basicity : Piperidine’s high basicity improves solubility and bioavailability compared to pyridine-only analogues .

- Versatility : Serves as a scaffold for derivatization (e.g., salt formation, functional group addition) to optimize pharmacokinetics .

Q & A

Q. Table 1: Comparative Receptor Binding Affinity

| Receptor Subtype | Kᵢ (nM) | Assay Type | Reference |

|---|---|---|---|

| α4β2 nAChR | 12 ± 3 | [³H]-Cytisine binding | |

| α7 nAChR | 420 ± 50 | [¹²⁵I]-α-Bungarotoxin |

Q. Table 2: Stability Under Accelerated Degradation Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH (7 days) | <5% | None detected |

| 0.1 M HCl (24h) | 15% | N-Oxide derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。